molecular formula C15H11NO3S2 B611030 STF 083010 CAS No. 307543-71-1

STF 083010

Numéro de catalogue: B611030
Numéro CAS: 307543-71-1
Poids moléculaire: 317.4 g/mol
Clé InChI: TVIVJHZHPKNDAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

STF-083010 est un composé chimique connu pour son rôle d'inhibiteur spécifique de l'activité endonucléase de l'enzyme 1 alpha nécessitant de l'inositol (IRE1α). Il est principalement utilisé en recherche scientifique pour étudier la réponse aux protéines non repliées (UPR) et ses implications dans diverses maladies, notamment le cancer et les troubles métaboliques .

Applications De Recherche Scientifique

STF-083010 a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

STF-083010 exerce ses effets en inhibant spécifiquement l'activité endonucléase d'IRE1α sans affecter son activité kinase. Cette inhibition bloque l'épissage de l'ARNm de la protéine de liaison à la boîte X 1 (XBP1), empêchant l'initiation de l'UPR prolongée. Ce faisant, STF-083010 réduit l'expression des gènes sensibles à l'UPR et atténue les réponses au stress cellulaire .

Analyse Biochimique

Biochemical Properties

STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, STF-083010 downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .

Cellular Effects

STF-083010 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, STF-083010 induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, STF-083010 inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, STF-083010 treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .

Molecular Mechanism

The molecular mechanism of STF-083010 involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, STF-083010 mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STF-083010 have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, STF-083010 should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that STF-083010 can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .

Dosage Effects in Animal Models

The effects of STF-083010 vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, STF-083010 was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, STF-083010 was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of STF-083010 may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

STF-083010 is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, STF-083010 prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, STF-083010 has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .

Transport and Distribution

STF-083010 is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . STF-083010 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of STF-083010 is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, STF-083010 effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

STF-083010 est synthétisé par une série de réactions chimiques impliquant la condensation de la 2-hydroxy-1-naphtaldéhyde avec le 2-thiophènesulfonamide. La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant organique comme le diméthylsulfoxyde (DMSO). Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour STF-083010 ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche dans des conditions contrôlées pour garantir une pureté et une cohérence élevées. Le processus implique la mise à l'échelle de la voie de synthèse utilisée en laboratoire, avec des étapes supplémentaires pour le contrôle et l'assurance de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

STF-083010 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de STF-083010 .

Mécanisme D'action

STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, STF-083010 reduces the expression of UPR-responsive genes and mitigates cellular stress responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

STF-083010 est unique par son inhibition sélective de l'activité endonucléase d'IRE1α sans affecter l'activité kinase. Cette spécificité en fait un outil précieux pour étudier l'UPR et son rôle dans diverses maladies, fournissant des informations que les autres inhibiteurs ne peuvent pas offrir .

Activité Biologique

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of STF-083010, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

STF-083010 selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

  • Inhibition of XBP1 Splicing : STF-083010 effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .
  • Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, STF-083010 exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

STF-083010 has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with STF-083010 restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that STF-083010 treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and STF-083010 showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of STF-083010 across different studies:

Study Cancer Type Mechanism Key Findings
Multiple MyelomaInhibition of Ire1α endonucleaseSignificant tumor growth inhibition; selective toxicity to CD138+ cells
Breast CancerInhibition of XBP1 splicingRestored tamoxifen sensitivity; reduced tumor size in xenograft models
Liver InjuryInhibition of IRE1α RNase activityMitigated liver fibrosis; reduced XBP1 splicing levels

Propriétés

Numéro CAS

307543-71-1

Formule moléculaire

C15H11NO3S2

Poids moléculaire

317.4 g/mol

Nom IUPAC

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

Clé InChI

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

SMILES isomérique

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O

SMILES canonique

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

STF-083010;  STF 083010;  STF083010, IRE1 Inhibitor I

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-083010
Reactant of Route 2
STF-083010
Reactant of Route 3
STF-083010
Reactant of Route 4
STF-083010
Reactant of Route 5
Reactant of Route 5
STF-083010
Reactant of Route 6
STF-083010

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.